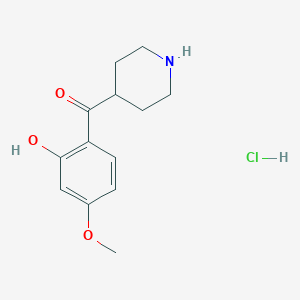

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride

Vue d'ensemble

Description

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride is a chemical compound with a molecular formula of C13H18ClNO3 and a molecular weight of 271.74 g/mol. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.

Méthodes De Préparation

The synthesis of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The process is inspired by the Norrish-Yang Type II reaction, where α-hydroxy-β-lactams are generated from α-ketoamide derivatives under visible light conditions. This is followed by selective cleavage of the C (sp2)-C (sp3) bond using a Rh-complex, leading to the formation of α-acyl intermediates. These intermediates undergo sequential reactions to produce N-fused bicycles, including indolizidines .

Analyse Des Réactions Chimiques

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Applications De Recherche Scientifique

Chemistry

- Reactant for Synthesis : Used as a precursor in the synthesis of various piperidine derivatives and complex organic molecules. Its ability to participate in oxidation, reduction, and substitution reactions makes it versatile in organic synthesis.

- Material Science : Employed in the development of advanced materials due to its unique structural attributes.

Biology

- Cholinesterase Inhibition : Investigated for its potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active sites of cholinesterase enzymes, preventing the breakdown of acetylcholine.

- Antimicrobial Properties : Explored for antibacterial and antifungal activities, making it a candidate for new antimicrobial agents. Studies have shown that modifications of the compound can enhance its efficacy against various pathogens .

Medicine

- Pharmaceutical Development : The compound is being studied for its potential applications in drug development, particularly in creating novel therapeutic agents targeting neurological disorders and infections .

- Case Studies : Research has demonstrated that derivatives of this compound exhibit significant biological activity, with some showing potent effects against specific bacterial strains at low concentrations .

Data Table: Summary of Applications

Case Studies

- Cholinesterase Inhibition Study : A study demonstrated that 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride significantly inhibited cholinesterase activity in vitro, showing promise for treating Alzheimer's disease by enhancing cholinergic transmission.

- Antimicrobial Activity Evaluation : Another investigation revealed that derivatives of this compound exhibited high antibacterial activity with minimum inhibitory concentrations (MICs) lower than many conventional antibiotics against strains like E. coli and Staphylococcus aureus .

Mécanisme D'action

The mechanism of action of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .

Comparaison Avec Des Composés Similaires

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride can be compared with other similar compounds, such as:

(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has a similar structure but differs in its functional groups and applications.

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone: This compound contains a bromine atom, which imparts different chemical properties and reactivity.

(2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone: This compound has a long alkyl chain, making it suitable for applications in surfactants and emulsifiers.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in scientific research and industry.

Activité Biologique

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride, also known as a derivative of piperidine and phenolic compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 239.71 g/mol

The compound features a piperidine ring linked to a methoxy-substituted phenolic ketone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.

- Cell Proliferation : The compound has shown potential in inhibiting the proliferation of certain cancer cell lines by inducing apoptosis.

- Neurotransmitter Modulation : Its piperidine component suggests possible interactions with neurotransmitter receptors, which could influence pain perception and mood.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : IC values were reported in the range of 10-20 µM, indicating effective growth inhibition.

- A549 (Lung Cancer) : The compound demonstrated similar potency with IC values around 15 µM.

Anti-inflammatory Properties

In vitro assays have shown that this compound can significantly reduce pro-inflammatory cytokine levels (such as TNF-α and IL-6) in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Analgesic Effects

Animal models have demonstrated that administration of the compound leads to a notable decrease in pain responses in both acute and chronic pain models, indicating its analgesic properties.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various phenolic compounds, including this compound. The results showed that this compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| A549 | 12 | Cell cycle arrest at G1 phase |

Study 2: Anti-inflammatory Action

Research conducted on the anti-inflammatory effects revealed that the compound effectively inhibited NF-kB activation, leading to decreased expression of inflammatory mediators.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 80 |

| IL-6 | 300 | 90 |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a bioavailability rate estimated at approximately 45%. Metabolism primarily occurs via hepatic pathways, with renal excretion being the main route for clearance.

Propriétés

IUPAC Name |

(2-hydroxy-4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-17-10-2-3-11(12(15)8-10)13(16)9-4-6-14-7-5-9;/h2-3,8-9,14-15H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTKVIBPFXVQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517440 | |

| Record name | (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-88-9 | |

| Record name | (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.